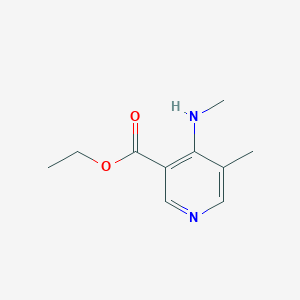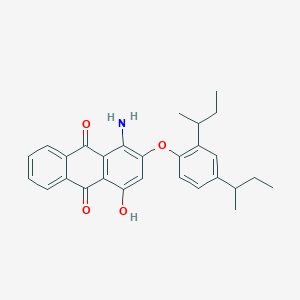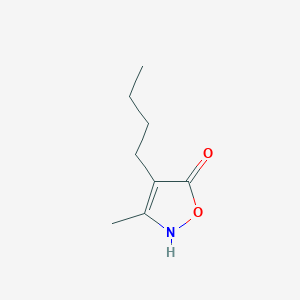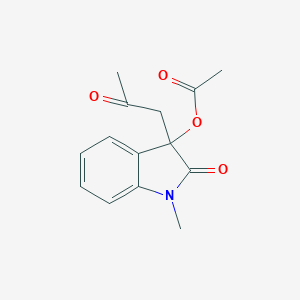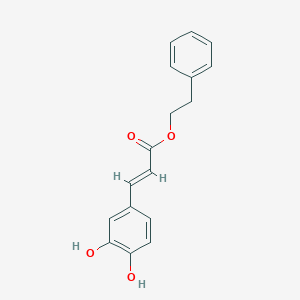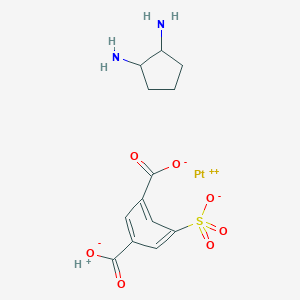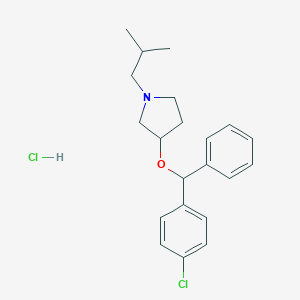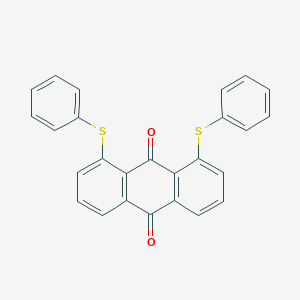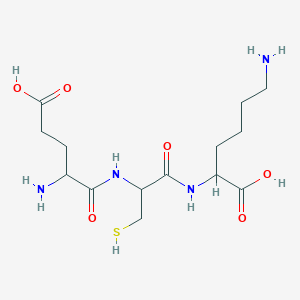
Glutamylcysteyllysine
Descripción general
Descripción
Synthesis Analysis
The synthesis of peptides related to glutamylcysteyllysine involves advanced techniques to ensure specificity and yield. For instance, the synthesis of macrocyclic analogues of neuroprotective tripeptides, such as glycyl-L-prolyl-L-glutamic acid (GPE), has been achieved through Grubbs ring closing metathesis, utilizing allyl-substituted amino acid building blocks (Harris & Brimble, 2006). This method underscores the complexity and precision required in peptide synthesis.
Molecular Structure Analysis
The structural analysis of peptides similar to glutamylcysteyllysine reveals significant insights into their conformation and activity. For example, molecular modeling studies of glutamate analogs have provided valuable information on their interaction with receptors, demonstrating the critical role of molecular structure in biological function (Pellicciari et al., 2007).
Chemical Reactions and Properties
Peptides undergo various chemical reactions that define their biological roles and chemical properties. The thermal degradation of glycyl-l-glutamine Amadori compounds illustrates the complexity of peptide reactions, highlighting how temperature and amino acid composition influence the formation of secondary products (Xia et al., 2023).
Physical Properties Analysis
The physical properties of peptides, including solubility, stability, and molecular weight, are essential for their biological function and application. Studies on enzymes like gamma-glutamylcysteine synthetase offer insights into the enzyme's structure, activity, and regulation, providing a foundation for understanding the physical properties of related peptides (Sekura & Meister, 1977).
Chemical Properties Analysis
The chemical properties of peptides, such as reactivity, are crucial for their biological functions. For example, the synthesis and neuroprotective activity of analogues of GPE modified at the alpha-carboxylic acid provide insights into the role of the glutamate residue in neuroprotective properties, highlighting the importance of chemical modifications in determining peptide activity (Trotter et al., 2005).
Aplicaciones Científicas De Investigación
1. Cancer Metabolism and Therapy
Glutamylcysteyllysine, through its involvement in glutamine metabolism, plays a crucial role in cancer biology. Research has identified the addiction of cancer cells to nutrients like glutamine, making glutaminolysis pathways targets for cancer therapy. This has led to explorations of basic science discoveries for potential clinical applications in oncology (Altman, Stine, & Dang, 2016).
2. Enzymatic Activity and Disease Association
The enzyme gamma-glutamyltranspeptidase (GGT), involved in glutathione homeostasis, has relevance in various physiological disorders. GGT, which interacts with glutathione and its derivatives like glutamylcysteyllysine, is associated with conditions like Parkinson's disease, apoptosis inhibition, and diabetes (Castonguay et al., 2007).
3. Nutritional and Immune Support
In animal studies, dietary glycyl-glutamine, a derivative of glutamylcysteyllysine, has shown effects on growth performance, small intestinal integrity, and immune responses. This suggests potential applications in nutritional science and immunology (Jiang et al., 2009).
4. Glutamine Supplementation in Critical Care
Glutamine supplementation, closely related to glutamylcysteyllysine metabolism, has been researched for its impact on patient outcomes in critical care settings. Studies indicate that glutamine-enriched parenteral nutrition can improve clinical outcomes in critically ill patients (Goeters et al., 2002).
5. Role in Antioxidant Defense and Nutrient Metabolism
Glutathione metabolism, in which glutamylcysteyllysine is a key component, plays vital roles in antioxidant defense, nutrient metabolism, and cellular events regulation. This has implications for the treatment of diseases like Alzheimer's, Parkinson's, and diabetes (Wu et al., 2004).
6. Potential in Cancer Immunotherapy
Research suggests that targeting glutamine synthetase, which is involved in glutamylcysteyllysine metabolism, can shift macrophages toward an M1-like phenotype. This indicates potential applications in cancer immunotherapy by exploiting metabolic differences between cancer cells and immune cells (Palmieri et al., 2017).
7. Structural and Functional Analysis
Studies focusing on the structure of molecules like glycylglutamic acid, related to glutamylcysteyllysine, provide insights into their roles in biological processes and potential applications in disease detection and diagnosis (Hoff et al., 2021).
Direcciones Futuras
Research into Glutamylcysteyllysine and its role in glutamine metabolism is ongoing. Future therapeutic perspectives in glutamine metabolism are being explored . The role of glutamine in cellular metabolism is also a subject of future investigation .
Relevant Papers
Several papers have been published on Glutamylcysteyllysine and related topics. These include "Dietary γ-Glutamylcysteine: Its Impact on Glutathione Status and Potential Health Outcomes" , "γ-Glutamylcysteine synthetase and γ-glutamyl transferase as…" , and "Overview of the Development of Glutaminase Inhibitors: Achievements and Future Directions" .
Propiedades
IUPAC Name |
6-amino-2-[[2-[(2-amino-4-carboxybutanoyl)amino]-3-sulfanylpropanoyl]amino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N4O6S/c15-6-2-1-3-9(14(23)24)17-13(22)10(7-25)18-12(21)8(16)4-5-11(19)20/h8-10,25H,1-7,15-16H2,(H,17,22)(H,18,21)(H,19,20)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISXJHXGYMJKXOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)O)NC(=O)C(CS)NC(=O)C(CCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N4O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Glutamylcysteyllysine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



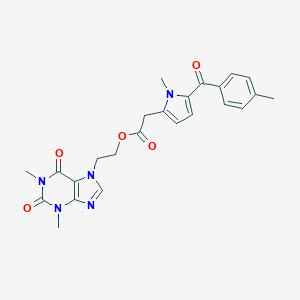
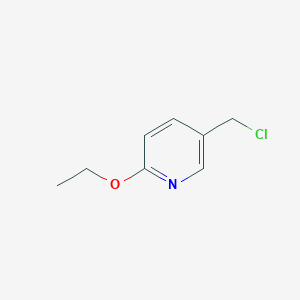
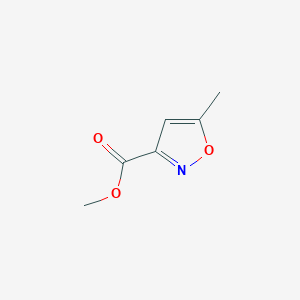
![Methyl [(4-nitrophenoxy)methyl]cyanocarbonimidodithioate](/img/structure/B24692.png)

